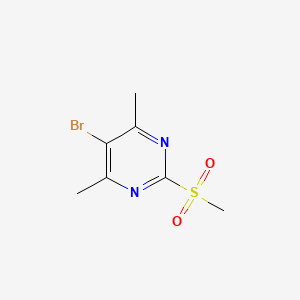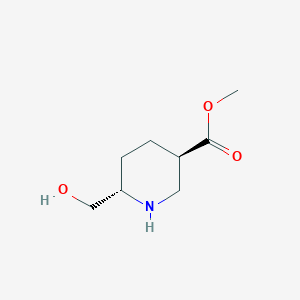
(3R,6S)-methyl 6-(hydroxymethyl)piperidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,6S)-methyl 6-(hydroxymethyl)piperidine-3-carboxylate is a chemical compound with the molecular formula C8H15NO3. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,6S)-methyl 6-(hydroxymethyl)piperidine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and formaldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base catalyst to facilitate the formation of the hydroxymethyl group.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous monitoring and quality control ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(3R,6S)-methyl 6-(hydroxymethyl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of piperidine-3-carboxylic acid.
Reduction: Formation of different piperidine derivatives with reduced functional groups.
Substitution: Formation of substituted piperidine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(3R,6S)-methyl 6-(hydroxymethyl)piperidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Piperidine derivatives are often explored for their potential therapeutic properties, including anticonvulsant and analgesic activities.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of (3R,6S)-methyl 6-(hydroxymethyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its target. The piperidine ring provides structural stability and contributes to the compound’s overall bioactivity. The exact molecular pathways and targets depend on the specific application and the nature of the compound it interacts with .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine-3-carboxylic acid: A similar compound with a carboxylic acid group instead of a hydroxymethyl group.
N-substituted piperidine derivatives: These compounds have various substituents on the nitrogen atom, leading to different biological activities.
Uniqueness
(3R,6S)-methyl 6-(hydroxymethyl)piperidine-3-carboxylate is unique due to its specific stereochemistry and functional groups. The (3R,6S) configuration provides a distinct three-dimensional structure, influencing its reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C8H15NO3 |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
methyl (3R,6S)-6-(hydroxymethyl)piperidine-3-carboxylate |
InChI |
InChI=1S/C8H15NO3/c1-12-8(11)6-2-3-7(5-10)9-4-6/h6-7,9-10H,2-5H2,1H3/t6-,7+/m1/s1 |
Clave InChI |
RQOCUWDKINTUGK-RQJHMYQMSA-N |
SMILES isomérico |
COC(=O)[C@@H]1CC[C@H](NC1)CO |
SMILES canónico |
COC(=O)C1CCC(NC1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


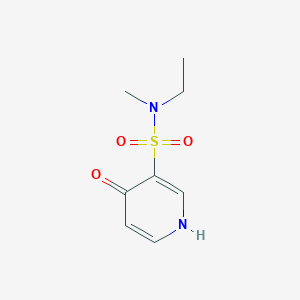

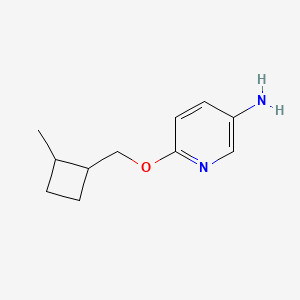
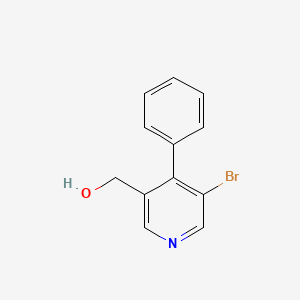
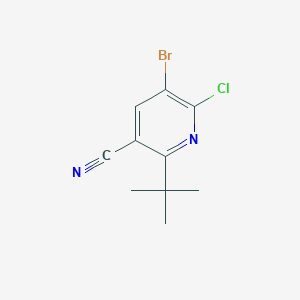


![3-Bromo-7-methoxy-5-methyl-6-(propan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13011716.png)
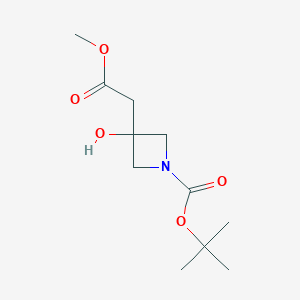
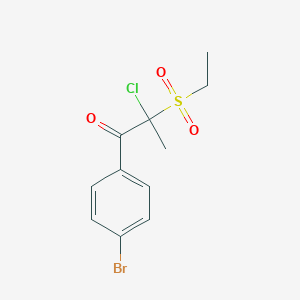
![tert-Butyl7-fluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13011736.png)
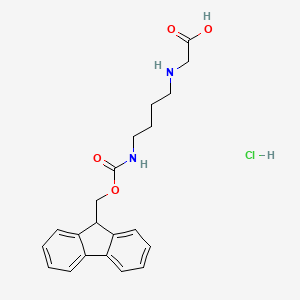
![N'-[9-[(2R,3R,5S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13011749.png)
